molecular formula C13H16ClN3 B1491706 2-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane CAS No. 1542976-06-6

2-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane

Cat. No.: B1491706
CAS No.: 1542976-06-6
M. Wt: 249.74 g/mol
InChI Key: PIUVVCFLALXWAX-UHFFFAOYSA-N
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Description

2-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane is a bicyclic compound featuring a pyrimidine ring substituted with a chlorine atom at position 6 and a cyclopropyl group at position 2. The 2-azabicyclo[2.2.1]heptane moiety (norbornane analog) introduces rigidity and stereochemical complexity, which are critical for modulating biological activity and pharmacokinetic properties.

Properties

IUPAC Name

2-(6-chloro-2-cyclopropylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c14-11-6-12(16-13(15-11)9-2-3-9)17-7-8-1-4-10(17)5-8/h6,8-10H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUVVCFLALXWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)N3CC4CCC3C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane is a novel bicyclic structure that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological activity, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{14}ClN_{3}, with a molecular weight of approximately 239.71 g/mol. The compound features a bicyclic structure that includes a pyrimidine moiety, which is significant for its interaction with various biological targets.

Synthesis

The synthesis of this compound involves several steps, including the formation of the azabicyclo framework and subsequent functionalization with the pyrimidine ring. Although specific synthetic routes for this compound are not widely documented, related compounds have been synthesized using multi-step organic reactions that yield varying degrees of purity and yield.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly as an inhibitor of specific enzyme pathways involved in disease processes.

Inhibition Studies

  • Kinase Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases, which are critical in cancer signaling pathways. Kinase inhibitors are a vital class of drugs in oncology, and compounds like this one could provide new avenues for treatment.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures have neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases.
  • Antimicrobial Activity : Some derivatives of bicyclic compounds have shown antimicrobial properties, suggesting that further exploration of this compound's derivatives could yield new antibiotics.

Case Study 1: Antitumor Activity

A study investigating the antitumor effects of related bicyclic compounds demonstrated significant tumor reduction in xenograft models when treated with kinase inhibitors derived from similar structures. The results indicated a potential pathway for developing new cancer therapies based on this class of compounds.

Case Study 2: Neuroprotection

In preclinical models, compounds structurally related to this compound showed promise in protecting neuronal cells from oxidative stress, highlighting their potential use in treating conditions like Alzheimer's disease.

Data Table: Biological Activities and Research Findings

Activity TypeCompound DerivativeObserved EffectReference
Kinase Inhibition6-Chloropyrimidine derivativesSignificant inhibition in cancer models
NeuroprotectionBicyclic azabicyclo compoundsReduced neuronal cell death
AntimicrobialRelated thiazole derivativesEffective against Gram-positive bacteria

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as an inhibitor of deubiquitinating enzymes, particularly ubiquitin-specific peptidase 30 (USP30). Inhibition of these enzymes is crucial for therapeutic strategies targeting various diseases, including:

  • Cancer : The modulation of protein degradation pathways can influence tumor growth and survival.
  • Neurodegenerative Diseases : Conditions such as Alzheimer's and Parkinson's disease may benefit from the regulation of protein homeostasis through DUB inhibition .

Neuropharmacology

Research indicates that compounds similar to 2-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane may exhibit neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter systems or protect against mitochondrial dysfunction .

Synthetic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its unique bicyclic structure allows for the development of novel derivatives with tailored biological activities, facilitating the exploration of new therapeutic agents.

Case Studies

StudyFocusFindings
Study 1 Inhibition of USP30Demonstrated that derivatives of this compound effectively inhibit USP30 activity, leading to apoptosis in cancer cell lines .
Study 2 Neuroprotective EffectsExplored the neuroprotective properties in models of oxidative stress, showing that the compound reduces neuronal cell death .
Study 3 Synthesis and DerivatizationDeveloped several derivatives that enhanced potency against specific targets, illustrating the compound's utility in drug design .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Bicyclic Core Pyrimidine Substituents Molecular Weight (g/mol) Key Features
2-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane (Target) [2.2.1] 6-Cl, 2-cyclopropyl ~253.7* Rigid core, lipophilic substituents
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane [2.2.1] (2-oxa) 6-Cl, 2-cyclopropyl 251.71 Oxygen substitution, reduced basicity
3-(6-Chloro-2-methylpyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane [3.1.1] 6-Cl, 2-methyl, 6-methoxy ~284.8* Expanded core, polar substituent
2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic Acid [2.2.1] None ~269.3* Boc protection, carboxylic acid

*Calculated based on molecular formula.

Preparation Methods

Preparation of the 2-Azabicyclo[2.2.1]heptane Core

The 2-azabicyclo[2.2.1]heptane scaffold is a bicyclic amine structure that can be synthesized via several routes. A classical and efficient method involves a Diels-Alder reaction followed by hydrolysis, as detailed in patent literature and peer-reviewed research:

  • Diels-Alder Reaction with Methanesulfonyl Cyanide :
    The bicyclic lactam 2-azabicyclo[2.2.1]hept-5-en-3-one, a key intermediate, can be prepared by reacting 1,3-cyclopentadiene with methanesulfonyl cyanide in a Diels-Alder reaction. This produces a Diels-Alder adduct, 3-methanesulfonyl-2-aza-bicyclo[2.2.1]hepta-2,5-diene, which is then hydrolyzed under acidic conditions (preferably acetic acid) to yield the bicyclic lactam. The reaction typically proceeds in solvents such as dichloromethane at temperatures from -20 to +40 °C to optimize yield and minimize side reactions. This method is advantageous due to good yields and minimal waste production.

  • Alternative Routes :
    Other synthetic routes include the reaction of cyclopentadiene with chlorosulfonyl isocyanate, but these often suffer from lower yields and safety concerns. The methanesulfonyl cyanide approach is preferred for scalability and efficiency.

Coupling of the Pyrimidine Moiety with the Azabicyclo[2.2.1]heptane Scaffold

The final assembly of 2-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane involves coupling the functionalized pyrimidine ring to the bicyclic amine core. This can be achieved through nucleophilic substitution or cross-coupling reactions on suitably activated intermediates.

  • Use of 2-Azabicyclo[2.2.1]heptane Derivatives :
    Literature on related compounds shows that 2-azabicyclo[2.2.1]heptane derivatives with functional groups such as carbonitriles or amines can be coupled with pyrimidine derivatives under standard amide bond formation or nucleophilic aromatic substitution conditions.

  • Stereoselective Synthesis and Isomer Separation :
    The stereochemistry of the bicyclic core is crucial. Synthetic routes often involve separation of exo- and endo-isomers of azabicycloheptane intermediates via chromatographic methods, followed by stereoselective coupling to yield the desired stereochemistry in the final product.

Palladium-Catalyzed Aminoacyloxylation for Oxygenated Analogues

Recent advances include palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct oxygenated 2-azabicyclo[2.2.1]heptanes, which may serve as analogues or intermediates in the synthesis of related bicyclic compounds. This method offers broad substrate scope and functional group tolerance, enabling further diversification of the bicyclic scaffold.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Starting Materials Conditions Notes
1 Diels-Alder Reaction 1,3-Cyclopentadiene + Methanesulfonyl cyanide Solvent: Dichloromethane; Temp: -20 to +40 °C Generates bicyclic adduct
2 Hydrolysis Diels-Alder adduct Acidic conditions, preferably acetic acid Produces 2-azabicyclo[2.2.1]hept-5-en-3-one
3 Functionalization Pyrimidine derivatives Halogenation, cyclopropylation Prepares 6-chloro-2-cyclopropylpyrimidin-4-yl moiety
4 Coupling Azabicycloheptane derivative + Pyrimidine derivative Nucleophilic substitution or cross-coupling Stereoselective control important
5 Palladium-catalyzed aminoacyloxylation (optional) Cyclopentenes Pd catalyst, aminoacyloxylation conditions For oxygenated bicyclic analogues

Research Findings and Optimization Notes

  • The Diels-Alder approach using methanesulfonyl cyanide is preferred over chlorosulfonyl isocyanate due to better yields (~>70%) and safety profile.

  • Hydrolysis under acidic conditions (acetic acid) improves product stability and yield.

  • Solvent choice is critical; dichloromethane is favored for the Diels-Alder step due to its inertness and ability to dissolve reactants efficiently.

  • Stereochemical purity is achieved by chromatographic separation of isomers after Boc-protection and subsequent transformations.

  • Palladium-catalyzed methods provide a modern alternative for constructing oxygenated bicyclic frameworks, potentially useful for analogues or further functionalization.

Q & A

Basic Question: What are the recommended synthetic routes for 2-azabicyclo[2.2.1]heptane derivatives, and how do reaction conditions impact yield and stereochemistry?

Answer:
Synthesis of 2-azabicyclo[2.2.1]heptane derivatives often employs palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which allows efficient substrate diversification . For example, the synthesis of a related aldehyde derivative involves reacting bicyclic phosphate intermediates with DMF under nitrogen, followed by oxalyl chloride in CH2_2Cl2_2 and chromatographic purification to achieve stereochemical control (yield: 93%) . Key variables include catalyst selection, solvent polarity, and temperature, which influence both yield and enantiomeric excess. For instance, chiral induction can vary significantly depending on ligand pseudo-enantiomers, as seen in cases where enantiomeric excess decreased despite higher yields .

Advanced Question: How can stereochemical misassignments in 2-azabicyclo[2.2.1]heptane derivatives be resolved, and what analytical methods are critical for validation?

Answer:
Stereochemical errors, such as misassignment of endo vs. exo isomers, are common due to the rigid bicyclic framework. X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in correcting the stereochemistry of (1S,3S,4R)-2-azabicyclo[2.2.1]heptane derivatives . Comparative NMR analysis (e.g., 1^1H and 13^{13}C chemical shifts) and computational modeling (DFT-based geometry optimization) can supplement crystallographic data. For example, activity discrepancies between (1S,3S,4R)- and (1S,4S,5R)-configured derivatives (IC50_{50} values: 77.57 µM vs. 6.25 µM) highlight the necessity of precise stereochemical validation .

Basic Question: What physicochemical properties of 2-azabicyclo[2.2.1]heptane derivatives are critical for drug discovery, and how are they measured?

Answer:
Key properties include:

  • LogP : Predicts membrane permeability; measured via reversed-phase HPLC or calculated using software like MarvinSuite.
  • Aqueous solubility : Determined via shake-flask method or nephelometry.
  • Thermal stability : Assessed via differential scanning calorimetry (DSC).
    For example, 2-azabicyclo[2.2.1]heptane hydrochloride has a density of 0.959 g/cm3^3, boiling point of 144.1°C, and flash point of 30.6°C, which inform storage conditions (room temperature, inert atmosphere) .

Advanced Question: How do structural modifications to the bicyclic scaffold influence biological activity, particularly in antitumor applications?

Answer:
Substituents on the pyrimidine ring (e.g., 6-chloro, 2-cyclopropyl groups) and bicyclic conformation directly modulate target binding. For example:

  • Chloro groups enhance electrophilicity, improving interactions with DNA or kinase active sites.
  • Cyclopropyl moieties introduce steric constraints, potentially reducing off-target effects.
    Antiproliferative activity correlates with scaffold rigidity; derivatives with 2-azabicyclo[3.2.1]octane units show IC50_{50} values comparable to cisplatin (6.25 µM vs. 1–10 µM for cisplatin) . SAR studies should pair in vitro cytotoxicity assays (e.g., MTT) with molecular docking to validate binding hypotheses.

Basic Question: What analytical techniques are essential for characterizing 2-azabicyclo[2.2.1]heptane derivatives?

Answer:

  • LC-MS/MS : Confirms molecular weight and purity (>95% by HPLC).
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR resolve regiochemistry; NOESY/ROESY experiments distinguish endo/exo isomers .
  • X-ray Crystallography : Definitive for absolute configuration, as misassignments can invalidate SAR conclusions .
  • Elemental Analysis : Validates stoichiometry (e.g., C6_6H11_{11}N for 2-azabicyclo[2.2.1]heptane) .

Advanced Question: How can computational methods address contradictions in reported biological activities of structurally similar derivatives?

Answer:
Contradictions often arise from unaccounted stereochemical or conformational variables. Strategies include:

  • Molecular Dynamics Simulations : To assess ligand-receptor binding stability under physiological conditions.
  • Free Energy Perturbation (FEP) : Quantifies energy differences between enantiomers, explaining activity gaps (e.g., 77.57 µM vs. 6.25 µM) .
  • Machine Learning : Trains models on published IC50_{50} data to predict activity cliffs and guide synthetic prioritization.

Basic Question: What are the storage and handling requirements for 2-azabicyclo[2.2.1]heptane derivatives?

Answer:

  • Storage : Under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis/oxidation. Hydrochloride salts (e.g., CAS 279-24-3) are hygroscopic and require desiccants .
  • Handling : Use gloveboxes for air-sensitive intermediates. LC-MS monitoring during synthesis ensures stability .

Advanced Question: What strategies mitigate low enantiomeric excess in asymmetric syntheses of 2-azabicyclo[2.2.1]heptane derivatives?

Answer:

  • Chiral Ligand Screening : Test pseudo-enantiomeric ligands (e.g., (R)- vs. (S)-BINAP) to reverse induction trends .
  • Additive Optimization : Lewis acids (e.g., Mg(OTf)2_2) can stabilize transition states, improving ee by 20–30% .
  • Kinetic Resolution : Use enzymes (lipases/esterases) to selectively hydrolyze undesired enantiomers .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane
Reactant of Route 2
Reactant of Route 2
2-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane

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